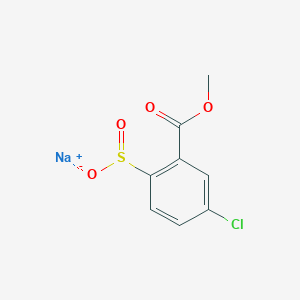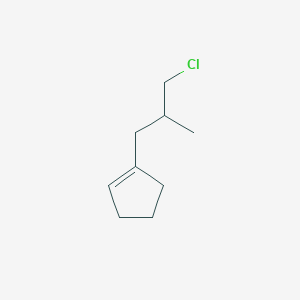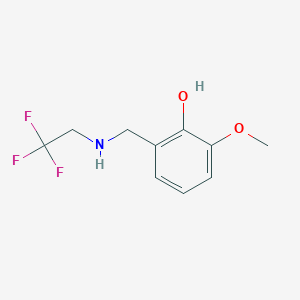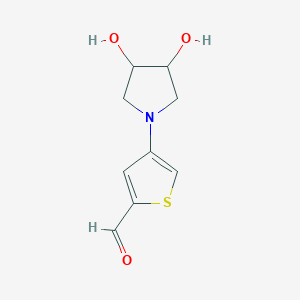
1,5-Difluoropentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Difluoropentane-2,4-dione is an organofluorine compound with the molecular formula C5H6F2O2 It is a derivative of pentane-2,4-dione, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Difluoropentane-2,4-dione can be synthesized through several methods. One common approach involves the fluorination of pentane-2,4-dione using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to fluorinated alcohols or other reduced forms.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
Scientific Research Applications
1,5-Difluoropentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their chemical stability and biological activity.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Fluorinated compounds like this compound are explored for their potential therapeutic properties, including as enzyme inhibitors or drug candidates.
Industry: It is used in the development of advanced materials and specialty chemicals with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Difluoropentane-2,4-dione involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoropentane-2,4-dione: A similar compound with fluorine atoms at the 1 and 1 positions.
1,5-Dichloropentane-2,4-dione: A chlorinated analog with chlorine atoms instead of fluorine.
1,1,1,5,5,5-Hexafluoropentane-2,4-dione: A highly fluorinated derivative with six fluorine atoms.
Uniqueness
1,5-Difluoropentane-2,4-dione is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 1 and 5 positions enhances its stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H6F2O2 |
|---|---|
Molecular Weight |
136.10 g/mol |
IUPAC Name |
1,5-difluoropentane-2,4-dione |
InChI |
InChI=1S/C5H6F2O2/c6-2-4(8)1-5(9)3-7/h1-3H2 |
InChI Key |
DIEMHWBYYRJOGK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CF)C(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)

![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)



![1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13172100.png)


![5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)


